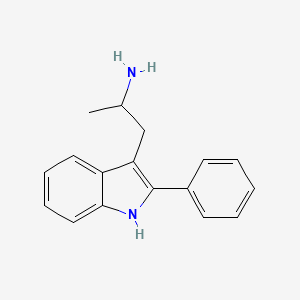
Hexadecanamide, N-(3-aminopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanamide, N-(3-aminopropyl)-, also known as N-(3-aminopropyl)hexadecanamide, is a chemical compound with the molecular formula C19H40N2O. It is a derivative of hexadecanoic acid (palmitic acid) and contains an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-(3-aminopropyl)- can be synthesized through the reaction of hexadecanoic acid with 1,3-propylenediamine. The reaction typically involves the formation of an amide bond between the carboxyl group of hexadecanoic acid and the amine group of 1,3-propylenediamine. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of Hexadecanamide, N-(3-aminopropyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-(3-aminopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
Hexadecanamide, N-(3-aminopropyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Hexadecanamide, N-(3-aminopropyl)- involves its interaction with specific molecular targets and pathways. The amide and amine functional groups allow it to participate in various biochemical reactions. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide: A primary fatty acid amide derived from palmitic acid.
N-(3-aminopropyl)palmitamide: Similar structure but with different chain lengths or substituents.
N-(2-aminopropyl)hexadecanamide: Similar but with a different position of the amine group.
Uniqueness
Hexadecanamide, N-(3-aminopropyl)- is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.
Properties
CAS No. |
4899-97-2 |
|---|---|
Molecular Formula |
C19H40N2O |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N-(3-aminopropyl)hexadecanamide |
InChI |
InChI=1S/C19H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)21-18-15-17-20/h2-18,20H2,1H3,(H,21,22) |
InChI Key |
IHRBDIQRJRJFES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


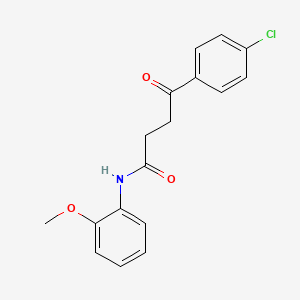
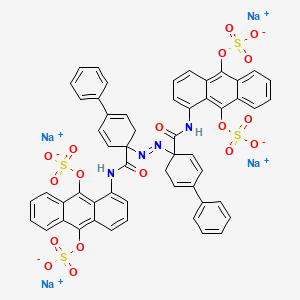
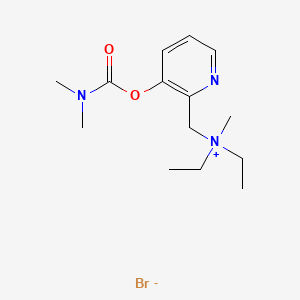
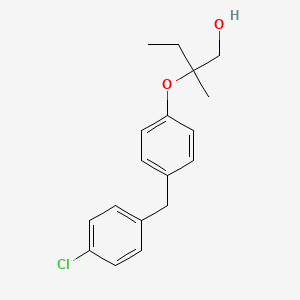
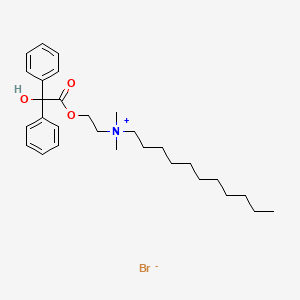
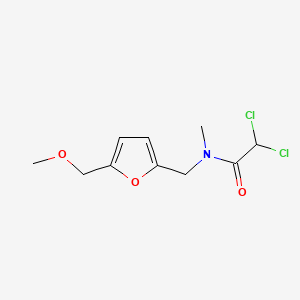
![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)
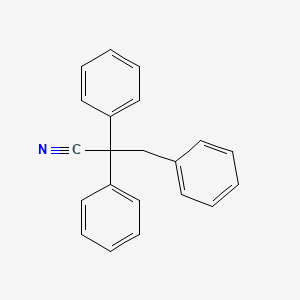

![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
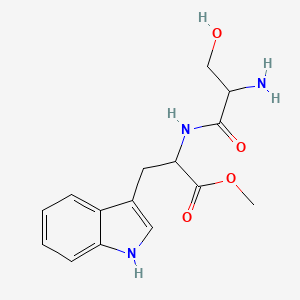

![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)
